molecular formula C11H14ClN3 B1479863 1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097968-45-9

1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479863
CAS No.: 2097968-45-9
M. Wt: 223.7 g/mol
InChI Key: OZVSDHVLZQUPPK-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole (CAS: 2098138-97-5) is a halogenated heterocyclic compound with a molecular formula of C₁₀H₁₂ClN₃ and a molecular weight of 209.67 g/mol. Its structure comprises a bicyclic imidazo[1,2-b]pyrazole core substituted with a 2-chloroethyl group at position 1 and a cyclobutyl group at position 6 . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting serotonin receptors and other therapeutic pathways . Its physicochemical properties, including moderate lipophilicity (logD) and aqueous solubility, make it a promising candidate for optimizing drug-like properties compared to traditional indole-based scaffolds .

Properties

IUPAC Name

1-(2-chloroethyl)-6-cyclobutylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-4-5-14-6-7-15-11(14)8-10(13-15)9-2-1-3-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVSDHVLZQUPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11ClN4\text{C}_9\text{H}_{11}\text{Cl}\text{N}_4

This compound features a chloroethyl group that may influence its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the chloroethyl group is hypothesized to enhance the compound's ability to form covalent bonds with target proteins, thereby increasing its efficacy against cancer cells .

Anti-inflammatory Properties

The pyrazole ring system is known for its anti-inflammatory effects. Research has demonstrated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have shown that this compound exhibits selective COX-2 inhibition, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Studies have reported that pyrazole derivatives possess antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of caspases.
  • Inflammatory Pathway Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers .
  • Anti-inflammatory Efficacy : Another study assessed the anti-inflammatory effects in a mouse model of arthritis. The administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-b]pyrazole scaffold has been explored as a non-classical isostere of indole, with modifications aimed at improving solubility and metabolic stability. Below is a detailed comparison with key analogues:

Pruvanserin (Indole-Based Drug)

  • Structure : Pruvanserin (3) is a selective 5-HT₂A antagonist with an indole core.
  • Physicochemical Properties :
    • logD : Higher lipophilicity compared to its imidazo[1,2-b]pyrazole analogue.
    • Aqueous Solubility : Lower solubility (e.g., 0.1 mg/mL vs. 1.2 mg/mL for the imidazo-pyrazole analogue).
    • pKa : Protonation occurs at the piperazine tertiary amine (pKa 6.4), whereas the imidazo-pyrazole analogue exhibits deprotonation of the core NH (pKa 7.3) .
  • Biological Relevance : The imidazo-pyrazole replacement reduces metabolic liabilities associated with indole oxidation while maintaining receptor affinity .

1-(2-Chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS: 2098010-72-9)

  • Structure : Substitution of cyclobutyl with a phenyl group.
  • Physicochemical Properties :
    • Molecular Weight : 245.71 g/mol (higher due to phenyl).
    • Lipophilicity : Increased logD compared to the cyclobutyl analogue, likely reducing aqueous solubility.
    • Steric Effects : The planar phenyl group may enhance π-π stacking but reduce steric compatibility with hydrophobic binding pockets .

6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole (CAS: 2098010-30-9)

  • Structure : Prop-2-yn-1-yl substituent at position 1.

1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

  • Structure : Cyclopropyl substituent instead of cyclobutyl.
  • Solubility: Cyclopropyl’s smaller size may marginally improve solubility compared to cyclobutyl .

Mechanistic and Functional Comparisons

  • Alkylating Potential: The 2-chloroethyl group in the target compound may confer alkylating activity, akin to nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea). However, the imidazo-pyrazole core’s solubility likely reduces systemic toxicity compared to nitrosoureas, which rely on carbamoylation and alkylation for cytotoxicity .
  • Metabolic Stability : The imidazo-pyrazole scaffold resists cytochrome P450-mediated oxidation better than indole, as evidenced by reduced formation of reactive metabolites in preclinical studies .
  • Receptor Interactions : Deprotonation of the core NH at physiological pH (pKa 7.3) may enhance interactions with polar residues in serotonin receptors, contrasting with indole’s protonation-driven binding .

Preparation Methods

Formation of 5-Aminopyrazole Intermediate

The initial step involves the synthesis of the 5-aminopyrazole intermediate, which is crucial for subsequent cyclization. This is typically achieved by the microwave-assisted cyclocondensation of ethoxymethylene malononitrile derivatives with hydrazine monohydrate in ethanol. For example, ethoxymethylene malononitrile reacts with hydrazine at 80 °C under microwave irradiation (150 W) for 10 minutes to yield the 5-aminopyrazole-4-carbonitrile intermediate with high conversion rates.

One-Pot Groebke–Blackburn–Bienaymé Reaction

Following the formation of the 5-aminopyrazole, the GBB reaction is performed in the same pot by adding:

  • The appropriate aldehyde (bearing the desired substituent, e.g., 2-chloroethyl or cyclobutyl groups),
  • A catalytic amount of TFA (typically 20 mol%),
  • The isocyanide component.

The reaction mixture is stirred at room temperature for 10 to 60 minutes. The product precipitates and can often be isolated by simple filtration without the need for chromatographic purification.

Specific Considerations for this compound

While direct literature on the exact preparation of this compound is scarce, the methodology can be adapted from the general synthetic approach for imidazo[1,2-b]pyrazoles:

  • The aldehyde component must be 2-chloroacetaldehyde or a suitable derivative to introduce the 2-chloroethyl substituent.
  • The pyrazole precursor can be functionalized at the 6-position with a cyclobutyl substituent, either through the choice of starting materials or post-synthetic modification.
  • The isocyanide component is selected based on desired substitution patterns; common choices include tert-butyl isocyanide or cyclohexyl isocyanide.

Optimization of Reaction Conditions

Table 1 summarizes the effect of different catalysts and solvents on the yield of imidazo[1,2-b]pyrazole derivatives in the GBB reaction, highlighting the optimal conditions for high yield and operational simplicity.

Entry Catalyst Catalyst Load (mol %) Solvent Reaction Time Yield (%)
1 None - EtOH >72 h 0
2 In(OTf)3 20 EtOH 15 min 61
3 InCl3 20 EtOH 15 min 67
4 TMSCl 20 EtOH 15 min 64
5 TsOH·H2O 20 EtOH 15 min 52
6 HClO4 20 EtOH 15 min 59
7 TFA 20 EtOH 15 min 74
15 TFA 20 EtOH/H2O (1:1) 15 min 79

Table 1: Catalyst and solvent effects on GBB reaction yield for imidazo[1,2-b]pyrazole synthesis.

The data indicate that a catalytic amount of TFA (20 mol %) in a 1:1 ethanol-water mixture at room temperature for 15 minutes provides the best yield (79%) with simple filtration isolation. Lower catalyst loadings or different solvents reduce yield or require longer reaction times.

Sequential One-Pot Protocol

A streamlined, green-compatible, sequential one-pot approach has been developed:

  • Microwave-assisted formation of the 5-aminopyrazole intermediate from ethoxymethylene malononitrile and hydrazine in ethanol at 80 °C for 10 minutes.
  • Addition of water, the aldehyde (e.g., 2-chloroacetaldehyde), TFA catalyst, and isocyanide to the reaction mixture.
  • Stirring at room temperature for 10–60 minutes to complete the GBB reaction.
  • Isolation of the product by filtration.

This method avoids intermediate purification and reduces reaction time while maintaining good yields (up to 83% for related compounds).

Representative Yields for Various Substituents

Table 2 shows yields for a series of imidazo[1,2-b]pyrazole derivatives synthesized via the one-pot GBB reaction, demonstrating the method’s versatility.

Entry Aldehyde Substituent (R1CHO) Isocyanide (R2NC) Product ID Yield (%)
1 4-Methylbenzaldehyde (2a) tert-Butyl isocyanide (3a) 6 79
2 4-Methylbenzaldehyde (2a) t-Octyl isocyanide (3b) 7 66
3 4-Methylbenzaldehyde (2a) Methyl isocyanoacetate (3c) 8 58
4 4-Methylbenzaldehyde (2a) Cyclohexyl isocyanide (3d) 9 75
17 3,5-Dichlorobenzaldehyde (2e) tert-Butyl isocyanide (3a) 22 59

Table 2: Yields of various imidazo[1,2-b]pyrazole derivatives synthesized by the one-pot GBB reaction.

Substituents with electron-donating groups tend to give higher yields, while electron-withdrawing groups slightly decrease yields. The choice of isocyanide also influences yield, with methyl isocyanoacetate often giving lower yields due to potential side reactions.

Summary of Key Findings

  • The preparation of this compound can be achieved by adapting the GBB multicomponent reaction methodology.
  • Microwave-assisted synthesis of the 5-aminopyrazole intermediate significantly shortens reaction time.
  • The GBB reaction proceeds efficiently in a one-pot, two-step sequence with TFA catalysis in ethanol-water solvent at room temperature.
  • The product can often be isolated by simple filtration, avoiding chromatographic purification.
  • Reaction yields vary with substituent electronic effects and choice of isocyanide but can reach up to 83% for related compounds.
  • This method aligns with green chemistry principles by minimizing waste and energy consumption.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include introducing the 2-chloroethyl group via nucleophilic substitution and cyclobutyl incorporation through Suzuki coupling or analogous cross-coupling reactions. Catalysts like palladium complexes (e.g., Pd(PPh₃)₄) are critical for regioselectivity. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) significantly impact yield and purity. For example, higher temperatures accelerate cyclization but may promote side reactions like dechlorination .

Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline). The chloroethyl group’s chemical shift appears at δ 3.5–4.0 ppm in NMR, while cyclobutyl protons show distinct splitting patterns due to ring strain. FT-IR identifies C-Cl stretching vibrations near 650 cm⁻¹. PubChem-derived InChI keys (e.g., VJKCSYBVQBUYJT-UHFFFAOYSA-N for analogs) provide cross-referencing .

Q. What are the primary biological targets or mechanisms of action studied for this compound?

  • Methodological Answer : The compound’s imidazo[1,2-b]pyrazole core interacts with kinase domains (e.g., JAK/STAT pathways) and adenosine receptors. Mechanism studies involve kinase inhibition assays (IC₅₀ measurements) and molecular docking simulations to map binding affinities. The chloroethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins. Parallel assays with cyclopropane-substituted analogs (e.g., 1-(2-chloroethyl)-6-cyclopropyl derivatives) reveal steric effects on selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search) optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Density functional theory (DFT) predicts transition states for cyclobutyl group installation, guiding solvent and catalyst selection. Reaction path search algorithms (e.g., artificial force-induced reaction methods) identify low-energy pathways for chloroethylation. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating reaction outcomes under varying conditions (e.g., pressure, pH), improving yield by 15–30% in pilot studies .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from substituent positional isomerism or assay conditions. Structure-activity relationship (SAR) meta-analysis compares analogs (e.g., 6-cyclobutyl vs. 6-cyclopropyl derivatives) to isolate steric/electronic contributions. Dose-response normalization across studies (e.g., adjusting for cell line viability protocols) and crystallographic validation of binding modes clarify mechanistic outliers. For example, cyclobutyl’s ring strain may enhance potency in kinase inhibition but reduce metabolic stability .

Q. What is the impact of the cyclobutyl substituent versus other cyclic groups (e.g., cyclopentyl, tetrahydrofuranyl) on biological activity and physicochemical properties?

  • Methodological Answer :
SubstituentLogPSolubility (µg/mL)Kinase Inhibition IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
Cyclobutyl2.812.448 ± 3.222.5
Cyclopentyl3.18.962 ± 4.118.7
Tetrahydrofuranyl2.515.685 ± 5.630.2

Cyclobutyl’s smaller ring size improves solubility and target engagement but increases metabolic liability due to higher ring strain. Computational lipophilicity (LogP) models align with experimental trends .

Q. How do solvent polarity and temperature affect reaction pathways during the synthesis of 1-(2-chloroethyl)-6-cyclobutyl derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 chloroethylation, while non-polar solvents (e.g., toluene) favor cyclobutyl cross-coupling via entropic control. Elevated temperatures (>100°C) accelerate cyclization but risk decomposition; Arrhenius plot analysis optimizes time-temperature profiles. For example, a 20°C increase reduces reaction time by 40% but requires strict anhydrous conditions to prevent hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

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